3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-4-methylbenzamide
Description
3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-4-methylbenzamide (CAS: 1568171-90-3) is a brominated benzamide derivative characterized by a 3-bromo-4-methylbenzoyl core and a chiral (2R)-1-hydroxypropan-2-yl amine substituent. Its molecular formula is C₁₁H₁₄BrNO₂, with a molecular weight of 272.14 g/mol . The compound is synthesized via amidation of 3-bromo-4-methylbenzoic acid with (2R)-1-hydroxypropan-2-amine, employing activation agents like N,N-disuccinimidyl carbonate (DSC) to form the corresponding succinimidyl ester intermediate . The stereochemistry of the hydroxypropyl group may influence its physicochemical properties and biological interactions, particularly in receptor binding applications .
Properties
IUPAC Name |
3-bromo-N-[(2R)-1-hydroxypropan-2-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-7-3-4-9(5-10(7)12)11(15)13-8(2)6-14/h3-5,8,14H,6H2,1-2H3,(H,13,15)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESSHHLLXFMGFL-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(C)CO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)N[C@H](C)CO)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-4-methylbenzamide typically involves the bromination of a suitable precursor followed by amide formation. One common method involves the bromination of 4-methylbenzoic acid, followed by the reaction with (2R)-1-hydroxypropan-2-amine under appropriate conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving controlled reaction conditions and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The hydroxy group can be oxidized to form a carbonyl group.
Reduction Reactions: The amide group can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Major Products
Substitution: Products such as azides or nitriles.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
Organic Synthesis
3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-4-methylbenzamide serves as an intermediate in organic synthesis. Its unique structural features allow it to act as a building block for more complex molecules, facilitating the development of novel compounds in chemical research.
The compound has garnered attention for its potential biological activities:
- Antimicrobial Properties : Preliminary studies suggest that it exhibits significant antimicrobial activity against various bacterial strains. A case study demonstrated effective inhibition of Gram-positive bacteria growth, indicating its potential as an antimicrobial agent.
- Anticancer Activity : Research has indicated that this compound may modulate specific signaling pathways associated with cancer cell proliferation. In vitro studies showed a dose-dependent reduction in cell viability among cancer cell lines, suggesting its potential as a lead compound in cancer therapy.
Antimicrobial Study
A series of brominated benzamides were evaluated against various bacterial strains. The results indicated that this compound effectively inhibited the growth of Gram-positive bacteria, highlighting its potential as an antimicrobial agent.
Anticancer Study
In vitro experiments conducted on several cancer cell lines revealed that this compound significantly reduced cell viability compared to control groups. The findings suggest a mechanism involving apoptosis induction in cancer cells through disruption of critical signaling pathways associated with tumor growth.
Mechanism of Action
The mechanism of action of 3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The bromine atom and hydroxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Structural Variations and Substitution Patterns
The following table highlights structural differences and similarities between the target compound and selected analogues:
Physicochemical Properties
- Polarity and Solubility : The (2R)-1-hydroxypropan-2-yl group in the target compound introduces a hydroxyl moiety, enhancing water solubility compared to analogues with lipophilic substituents (e.g., trifluoromethyl in or furan in ).
- LogP : Estimated logP values (calculated via ChemDraw):
- Target compound: ~2.1 (moderate lipophilicity).
- 4-Bromo-N-(2-nitrophenyl)benzamide: ~3.5 (higher due to nitro group).
- 4-Bromo-N-(furan-2-ylmethyl)-3-methylbenzamide: ~2.8 (heterocyclic substituent balances polarity).
Biological Activity
3-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-4-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications in research, particularly focusing on its antimicrobial and anticancer properties.
- Molecular Formula : CHBrNO
- Molecular Weight : 272.14 g/mol
- CAS Number : 1568171-90-3
The compound features a bromine atom and a hydroxypropan-2-yl group, contributing to its unique chemical reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves:
- Bromination of a suitable precursor (e.g., 4-methylbenzoic acid).
- Amide Formation with (2R)-1-hydroxypropan-2-amine.
This process can be optimized for yield and purity using methods such as recrystallization and chromatography .
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. Preliminary studies suggest that this compound may also possess similar properties.
Case Study Example :
A study evaluated a series of brominated benzamides, including derivatives of this compound, against various bacterial strains. Results showed effective inhibition of growth in Gram-positive bacteria, indicating potential as an antimicrobial agent .
Anticancer Activity
The compound is being explored for its anticancer properties. The mechanism appears to involve modulation of specific signaling pathways associated with cancer cell proliferation.
Mechanism of Action :
The bromine atom in the compound is hypothesized to interact with cellular enzymes or receptors, potentially leading to apoptosis in cancer cells. This interaction may disrupt critical signaling pathways involved in tumor growth and metastasis .
Case Study Example :
In vitro studies on cancer cell lines demonstrated that this compound reduced cell viability significantly compared to control groups. The compound showed a dose-dependent response, suggesting its potential as a lead compound in cancer therapy .
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with other related compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | High |
| 3-Bromo-N-(2-hydroxypropyl)-5-nitrobenzamide | Low | Moderate |
| 4-Bromo-N-(1-hydroxypropyl)-3-methylbenzamide | High | Low |
This table illustrates that while some compounds exhibit higher antimicrobial activity, this compound shows promising anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
